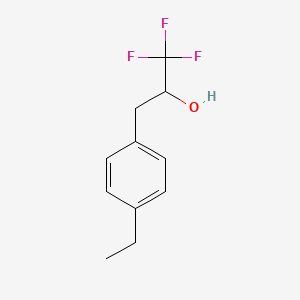![molecular formula C8H11FN2O B13598454 3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)
3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine is a chemical compound that features a fluorinated pyridine ring attached to a propan-1-amine moiety via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine typically involves the nucleophilic substitution reaction of 2-fluoropyridin-3-amine with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The fluorinated pyridine ring can be reduced under specific conditions.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridin-3-amine: A precursor in the synthesis of 3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine.
3-Amino-2-fluoropyridine: Another fluorinated pyridine derivative with similar properties.
3-Propoxypyridin-2-amine: A compound with a similar structure but different substituents.
Uniqueness
This compound is unique due to the presence of both a fluorinated pyridine ring and a propan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H11FN2O |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
3-(2-fluoropyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11FN2O/c9-8-7(3-1-5-11-8)12-6-2-4-10/h1,3,5H,2,4,6,10H2 |
Clé InChI |
BBEKBFJKPANJTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)F)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)
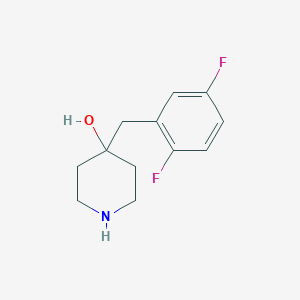

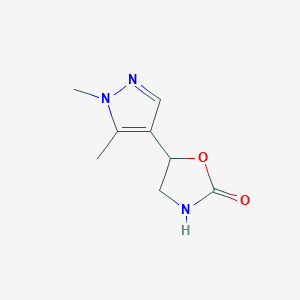
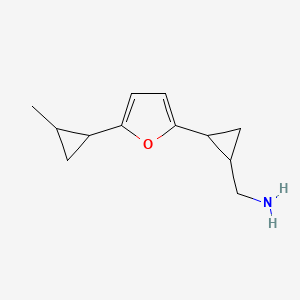

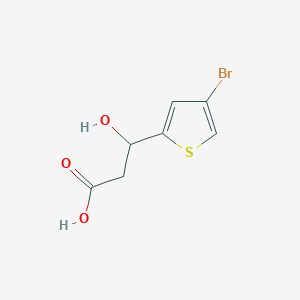
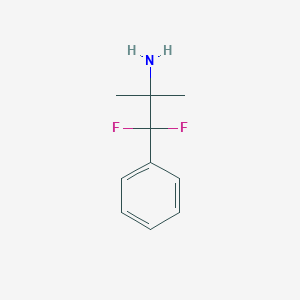
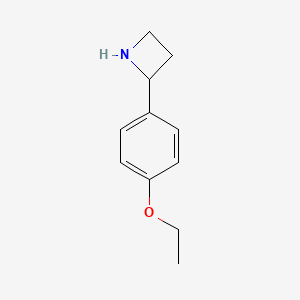
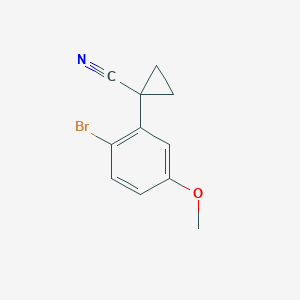
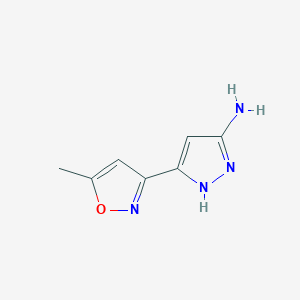
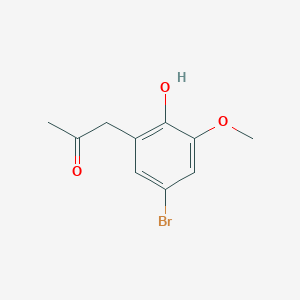
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)
